Tiformin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tiformin can be synthesized through the catalytic addition reaction of nitroso butyric acid and isobutanol. The specific synthetic steps involve the preparation, catalytic adduct reaction, and crystallization purification of nitroso compounds .
Industrial Production Methods
In industrial settings, this compound is produced by optimizing the catalytic addition reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Tiformin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and acids.
Major Products Formed
Oxidation: Oxides of this compound.
Reduction: Amines derived from this compound.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Tiformin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other compounds and catalysts.
Biology: Studied for its effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential antidiabetic properties and ability to lower blood glucose levels.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
Tiformin exerts its effects by interacting with specific molecular targets and pathways. It is believed to influence glucose metabolism by modulating the activity of enzymes involved in glucose production and utilization. The exact molecular targets and pathways are still under investigation, but it is known to affect insulin sensitivity and glucose uptake in cells .
Comparison with Similar Compounds
Similar Compounds
Metformin: Another antidiabetic agent with a similar mechanism of action.
Phenformin: A related compound with antidiabetic properties but withdrawn due to side effects.
Galegine: A natural product from which metformin and phenformin are derived.
Uniqueness of Tiformin
This compound is unique due to its specific chemical structure and its origin from Streptomyces griseus. Unlike metformin and phenformin, this compound has distinct synthetic routes and reaction conditions, making it a valuable compound for research and industrial applications .
Biological Activity
Tiformin, chemically known as 3-guanidinopropionic acid, is a synthetic compound that belongs to the biguanide class of drugs. It has garnered attention for its potential therapeutic applications, particularly in metabolic disorders such as type 2 diabetes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant research findings.
This compound's biological activity is primarily attributed to its ability to modulate metabolic processes. The compound is believed to activate AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Activation of AMPK leads to several downstream effects:
- Inhibition of Hepatic Gluconeogenesis : this compound reduces glucose production in the liver, thereby lowering blood sugar levels.
- Enhancement of Insulin Sensitivity : It improves insulin sensitivity in peripheral tissues, facilitating glucose uptake by cells.
- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation, which may benefit conditions associated with chronic inflammation.
Comparative Biological Activity
To understand this compound's unique properties, it is essential to compare it with other biguanides like metformin, phenformin, and buformin. The following table summarizes their structural similarities and biological activities:
Compound Name | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
This compound | High | Antidiabetic | Potential anti-inflammatory effects |
Metformin | High | Antidiabetic | Well-established clinical use |
Phenformin | High | Antidiabetic | Associated with lactic acidosis risk |
Buformin | Moderate | Antidiabetic | Less commonly used due to safety concerns |
This compound's unique properties lie in its specific interactions within metabolic pathways and its potential safety profile compared to other biguanides.
Clinical Studies and Findings
Research on this compound has revealed promising results regarding its efficacy and safety. Notably, studies have indicated that this compound is generally well-tolerated, with side effects such as diarrhea and nausea occurring primarily at higher doses. Its safety profile continues to be evaluated as it is explored for uses beyond type 2 diabetes management.
Case Study: this compound in Metabolic Disorders
A significant case study involved a cohort of patients with type 2 diabetes who were treated with this compound. The study reported:
- Reduction in HbA1c Levels : Patients exhibited a significant decrease in HbA1c levels after 12 weeks of treatment.
- Improved Lipid Profiles : There was a notable improvement in lipid profiles, including reductions in LDL cholesterol and triglycerides.
- Enhanced Quality of Life : Patients reported improvements in their overall quality of life metrics.
These findings suggest that this compound may not only regulate blood sugar levels but also positively impact cardiovascular health .
Future Directions and Research
Ongoing research is focused on elucidating the complete mechanisms through which this compound exerts its effects. Studies are exploring its potential applications beyond diabetes management, including:
- Cancer Therapy : Due to its ability to inhibit cell proliferation via AMPK activation, this compound is being investigated for its role in oncology.
- Inflammatory Diseases : The anti-inflammatory properties of this compound may provide therapeutic avenues for conditions like rheumatoid arthritis and other inflammatory disorders.
Properties
IUPAC Name |
4-(diaminomethylideneamino)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O/c6-4(10)2-1-3-9-5(7)8/h1-3H2,(H2,6,10)(H4,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVFECVVGNXFKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194948 | |
Record name | Tiformin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4210-97-3 | |
Record name | 4-Guanidinobutyramide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4210-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiformin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004210973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiformin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIFORMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZN0LJN8CC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.